
2-Chloro-5-Fluorobenzaldehyde
Overview
Description
2-Chloro-5-fluorobenzaldehyde (CAS: 84194-30-9) is a halogenated benzaldehyde derivative with the molecular formula C₇H₄ClFO and a molecular weight of 158.56 g/mol . Its structure features a chlorine atom at the 2-position and a fluorine atom at the 5-position on the benzaldehyde ring. This compound is widely utilized in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the electron-withdrawing effects of halogens, which enhance reactivity in cross-coupling and condensation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-5-Fluorobenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 2-chloro-5-fluorotoluene followed by oxidation. The process typically includes:
Chlorination: 2-Chloro-5-fluorotoluene is subjected to chlorination under illumination to produce 2-chloro-5-fluorobenzyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-Fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by nucleophiles under specific conditions.
Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products:
Oxidation: 2-Chloro-5-fluorobenzoic acid.
Reduction: 2-Chloro-5-fluorobenzyl alcohol.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
2-Chloro-5-fluorobenzaldehyde is primarily utilized as an intermediate in the synthesis of various organic compounds. The presence of the aldehyde functional group (CHO) enhances its reactivity, allowing it to participate in diverse chemical reactions, including nucleophilic additions and condensation reactions. Its halogen substituents also influence its reactivity patterns, making it suitable for selective reactions in synthetic chemistry.
Table 1: Reaction Conditions for Synthesis
Reaction Type | Conditions | Yield (%) |
---|---|---|
Nucleophilic Addition | This compound with amines | 75 |
Condensation with Alcohols | Ethanol, acid catalyst | 85 |
Electrophilic Aromatic Substitution | Chlorination under mild conditions | 60 |
Material Science
Applications in Polymers and Functional Materials
Due to their unique electronic properties, fluorinated and chlorinated aromatic compounds like this compound are being explored for applications in material science. They may serve as precursors for functional materials used in electronics or coatings due to their stability and reactivity.
Chemical Properties and Reactivity
Molecular Characteristics
The molecular formula of this compound is CHClFO, with a molecular weight of approximately 158.56 g/mol. It appears as a colorless to pale yellow liquid or crystalline solid with a melting point ranging from 46.5 °C to 48 °C.
Reactivity Insights
The electron-withdrawing effects of chlorine and fluorine atoms significantly alter the reactivity of the compound compared to its non-halogenated counterparts. This unique electronic environment allows for selective interactions with nucleophiles, which can be advantageous in synthetic pathways.
Mechanism of Action
The mechanism by which 2-Chloro-5-Fluorobenzaldehyde exerts its effects involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine and fluorine atoms on the benzene ring enhances its susceptibility to nucleophilic attack, facilitating various substitution reactions . The compound’s molecular targets and pathways are primarily related to its role as an intermediate in chemical syntheses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
5-Chloro-2-fluorobenzaldehyde (CAS: 96515-79-6)
- Molecular Formula : C₇H₄ClFO (same as target compound).
- Key Difference : Chlorine and fluorine substituents are swapped (Cl at position 5, F at position 2).
- Impact : Alters electronic distribution, directing electrophilic substitution differently. The meta-directing fluorine at position 2 may reduce steric hindrance compared to ortho-chloro substitution in the target compound .
Functional Group Variants
5-Fluoro-2-hydroxybenzaldehyde (CAS: 347-54-6)
- Molecular Formula : C₇H₅FO₂.
- Molecular Weight : 140.11 g/mol.
- Key Difference : Hydroxyl (-OH) replaces chlorine at position 2.
- Impact: The hydroxyl group introduces hydrogen bonding, increasing solubility in polar solvents (e.g., water or ethanol). This enhances suitability for reactions requiring proton donors, such as Schiff base formation .
2-Chloro-5-nitrobenzaldehyde (CAS: 6361-21-3)
- Molecular Formula: C₇H₄ClNO₃.
- Molecular Weight : 185.57 g/mol.
- Key Difference: Nitro (-NO₂) replaces fluorine at position 4.
- Impact : The strong electron-withdrawing nitro group deactivates the aromatic ring, reducing reactivity in electrophilic substitutions but favoring nucleophilic aromatic substitutions. This compound is preferred in explosives and dye synthesis .
Halogen-Substituted Derivatives
5-Chloro-2,4-difluorobenzaldehyde (CAS: 695187-29-2)
- Molecular Formula : C₇H₃ClF₂O.
- Molecular Weight : 176.55 g/mol.
- Key Difference : Additional fluorine at position 4.
- Impact : Increased electronegativity lowers electron density, accelerating reactions like Friedel-Crafts alkylation. The dual fluorine substitution may improve metabolic stability in drug candidates .
2,4-Dichloro-5-fluorobenzaldehyde
- Molecular Formula : C₇H₃Cl₂FO.
- Molecular Weight : 192.99 g/mol.
- Key Difference : Chlorine at positions 2 and 4, fluorine at position 5.
- Impact : Higher halogen content increases lipophilicity, enhancing membrane permeability in bioactive molecules. However, steric hindrance may reduce reaction rates in bulky catalytic systems .
Functionalized Derivatives
5-Cyano-2-fluorobenzaldehyde
- Molecular Formula: C₈H₄FNO.
- Molecular Weight : 149.13 g/mol.
- Key Difference: Cyano (-CN) replaces chlorine at position 5.
- Impact: The cyano group’s strong electron-withdrawing nature polarizes the aldehyde group, making it more reactive in Knoevenagel condensations. Useful in polymer and coordination chemistry .
2-Chloro-5-formylbenzoic Acid
- Molecular Formula : C₈H₅ClO₃.
- Molecular Weight : 184.58 g/mol.
- Key Difference : Carboxylic acid (-COOH) replaces fluorine at position 5.
- Impact : The carboxylic acid enables salt formation and conjugation with amines or alcohols, expanding applications in peptide synthesis and metal-organic frameworks (MOFs) .
Comparative Data Table
Biological Activity
2-Chloro-5-fluorobenzaldehyde is an aromatic aldehyde with notable biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies, highlighting its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound (C7H4ClF O) features a benzene ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 5-position. Its molecular weight is approximately 162.56 g/mol. The compound is characterized by its ability to interact with biological systems, which can be attributed to the presence of halogens that modify its reactivity and binding affinity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported that derivatives of chlorinated and fluorinated benzaldehydes showed varying degrees of effectiveness against several bacterial strains, including Escherichia coli and Candida albicans . The antimicrobial activity is generally enhanced by the presence of halogen substituents, which influence the compound's interaction with microbial cell membranes.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Activity Against E. coli | Activity Against C. albicans | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
This compound | Moderate | Moderate | 50 µg/mL |
2-Fluorobenzaldehyde | Low | Low | 100 µg/mL |
4-Chlorobenzaldehyde | High | Moderate | 25 µg/mL |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies indicate that halogenated benzaldehydes can induce apoptosis in cancer cells through various pathways, including the modulation of reactive oxygen species (ROS) . The presence of chlorine and fluorine atoms enhances the lipophilicity of the molecules, facilitating better cell membrane penetration.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induced cell cycle arrest and apoptosis in these cells, suggesting a potential role in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : It has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, disrupting normal cellular functions.
- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, potentially leading to cell lysis or impaired function.
Toxicological Considerations
While the biological activities of this compound are promising, it is essential to consider its toxicity profile. Toxicological studies suggest that while it has antimicrobial and anticancer properties, it may also exhibit cytotoxic effects on non-target cells at higher concentrations . Further research is needed to establish safe dosage ranges for therapeutic applications.
Q & A
Basic Questions
Q. What are the common synthesis routes for 2-Chloro-5-Fluorobenzaldehyde, and how do reaction conditions affect yield?
- Methodological Answer : The compound is typically synthesized via halogenation or oxidation of substituted benzaldehyde precursors. For example, chlorination using thionyl chloride (SOCl₂) or oxalyl dichloride in solvents like dichloromethane (DCM) under reflux (50°C) for 4–12 hours is common. Reaction yield is sensitive to temperature control and catalyst selection (e.g., N-methylacetamide or DMF as catalysts). Lower temperatures (0–20°C) may reduce side reactions, while extended reflux improves conversion .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, particularly H and C NMR to resolve aromatic protons and carbonyl signals. Infrared (IR) spectroscopy identifies the aldehyde C=O stretch (~1700 cm⁻¹) and halogen substituent vibrations. Mass spectrometry (MS) confirms molecular weight (MW: 158.55 g/mol) and fragmentation patterns .
Q. What are the key considerations for purifying this compound?
- Methodological Answer : Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography (silica gel, eluting with DCM/hexane) effectively removes impurities. Post-synthesis, aqueous workup (e.g., water washes) eliminates residual acidic byproducts. Purity ≥95% is achievable via vacuum distillation for liquid forms or filtration for solid derivatives .
Advanced Research Questions
Q. How can solvent selection influence the reaction kinetics and selectivity in the synthesis of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution by stabilizing intermediates, while non-polar solvents (e.g., benzene) may slow kinetics but improve regioselectivity. For example, DCM at 50°C accelerates chlorination but risks over-halogenation, requiring precise stoichiometric control .
Q. How do researchers resolve contradictions in reported reaction yields when using different catalysts or conditions?
- Methodological Answer : Systematic parameter variation (e.g., temperature, catalyst loading) coupled with Design of Experiments (DoE) identifies optimal conditions. For instance, comparing SOCl₂ vs. oxalyl chloride under identical temperatures (50°C) reveals oxalyl chloride’s superior selectivity in avoiding nitro-group interference .
Q. What strategies are employed to enhance the stability of this compound under varying storage conditions?
- Methodological Answer : Storage in amber vials under inert gas (N₂/Ar) at –20°C minimizes aldehyde oxidation. Adding stabilizers (e.g., 0.1% BHT) or using anhydrous solvents prevents moisture-induced degradation. Periodic NMR analysis monitors stability over time .
Q. What mechanistic insights explain the regioselectivity observed in the nitration or halogenation of this compound derivatives?
- Methodological Answer : Electron-withdrawing groups (Cl, F) direct electrophilic attacks to meta/para positions. Computational studies (DFT) show nitro-group introduction at the 4-position is favored due to resonance stabilization, validated by H NMR coupling constants .
Q. How does the electronic effect of substituents impact the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Fluorine’s strong electronegativity deactivates the ring, reducing reactivity in Suzuki-Miyaura couplings. However, palladium catalysts with bulky ligands (e.g., XPhos) mitigate this by enhancing oxidative addition efficiency. Kinetic studies using GC-MS track aryl-halide conversion rates .
Q. What advanced computational methods are used to predict the reactivity or spectroscopic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations predict reaction pathways and transition states. IR and NMR spectra are simulated using software like Gaussian or ADF, correlating with experimental data to validate electronic environments .
Q. How are microfluidic or flow chemistry techniques applied to optimize the scalable synthesis of this compound?
Properties
IUPAC Name |
2-chloro-5-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEFVBXUNROUOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381308 | |
Record name | 2-Chloro-5-Fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84194-30-9 | |
Record name | 2-Chloro-5-Fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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